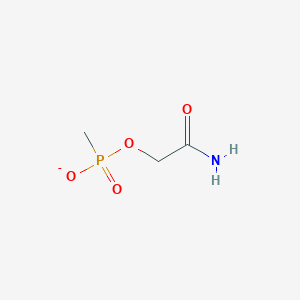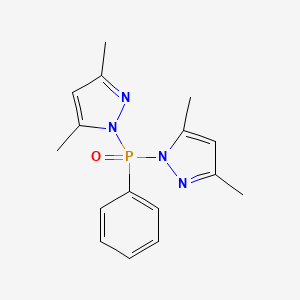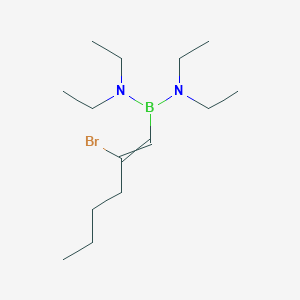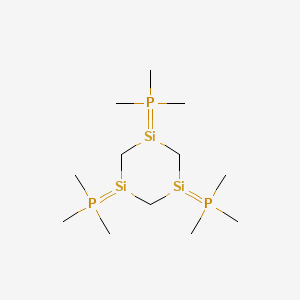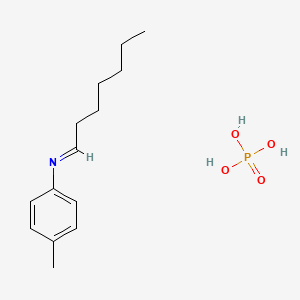
N-(4-methylphenyl)heptan-1-imine;phosphoric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methylphenyl)heptan-1-imine;phosphoric acid is a chemical compound that combines the properties of an imine and a phosphoric acid The imine group, characterized by a carbon-nitrogen double bond, is derived from the reaction between a primary amine and an aldehyde or ketone The phosphoric acid component is a triprotic acid commonly used in various industrial and laboratory applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylphenyl)heptan-1-imine typically involves the condensation reaction between 4-methylphenylamine and heptanal. This reaction is catalyzed by an acid, such as hydrochloric acid, to facilitate the formation of the imine bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and increases the efficiency of the production process.
Types of Reactions:
Oxidation: The imine group can undergo oxidation to form the corresponding oxime or nitrile, depending on the reaction conditions.
Reduction: The imine can be reduced to the corresponding amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imine group can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by another nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Oximes or nitriles.
Reduction: Primary amines.
Substitution: Various substituted imines or amines, depending on the nucleophile used.
Scientific Research Applications
N-(4-methylphenyl)heptan-1-imine;phosphoric acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its imine group can form reversible covalent bonds with biological molecules, making it useful in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. The compound’s ability to interact with biological targets makes it a candidate for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)heptan-1-imine;phosphoric acid involves its ability to form covalent bonds with target molecules. The imine group can react with nucleophiles in biological systems, leading to the formation of reversible covalent bonds. This interaction can modulate the activity of enzymes and other proteins, affecting various biochemical pathways. The phosphoric acid component can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
N-(4-methylphenyl)heptan-1-imine: This compound lacks the phosphoric acid component but shares the imine group.
Phosphoric acid derivatives: Compounds such as aminomethylphosphonic acid and other phosphonic acids have similar properties due to the presence of the phosphoric acid group.
Uniqueness: N-(4-methylphenyl)heptan-1-imine;phosphoric acid is unique due to the combination of an imine and a phosphoric acid in a single molecule This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to compounds with only one of these functional groups
Properties
CAS No. |
62729-88-8 |
|---|---|
Molecular Formula |
C14H24NO4P |
Molecular Weight |
301.32 g/mol |
IUPAC Name |
N-(4-methylphenyl)heptan-1-imine;phosphoric acid |
InChI |
InChI=1S/C14H21N.H3O4P/c1-3-4-5-6-7-12-15-14-10-8-13(2)9-11-14;1-5(2,3)4/h8-12H,3-7H2,1-2H3;(H3,1,2,3,4) |
InChI Key |
QZJXRCHWYIPOGE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=NC1=CC=C(C=C1)C.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5H-Furo[3,2-g][1]benzopyran-3(2H)-one, 6,7-dihydro-](/img/structure/B14511892.png)
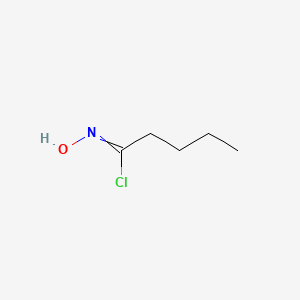
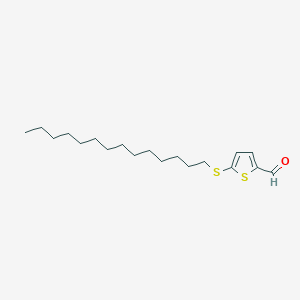
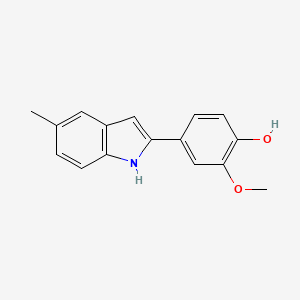

![1-[3-Methyl-5-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14511921.png)
![1-[1-(Dimethylamino)oct-2-yn-1-yl]cyclohexan-1-ol](/img/structure/B14511930.png)
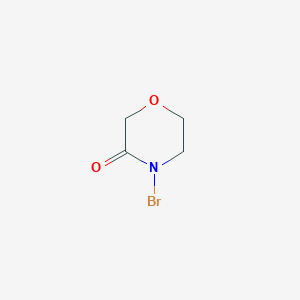
![2-[(Methylsulfanyl)carbonothioyl]hexadecanoic acid](/img/structure/B14511932.png)
